Trimethyl(vinylbenzyl)ammonium chloride

Übersicht

Beschreibung

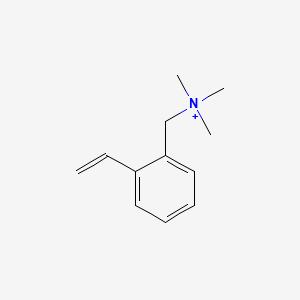

Trimethyl(vinylbenzyl)ammonium chloride is a quaternary ammonium salt commonly used as a monomer in polymerization reactions to produce unique polymers. Its structure consists of a vinylbenzyl group attached to a trimethylammonium chloride moiety, which allows for easy radical polymerization and copolymerization. This compound is known for its excellent cationic properties, making it suitable for various applications such as water treatment, papermaking, textiles, coatings, flocculants, coagulants, dispersants, binders, adhesives, and modifiers .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Trimethyl(vinylbenzyl)ammonium chloride can be synthesized through the copolymerization of 4-vinylbenzyl chloride and acrylonitrile, followed by quaternization with trimethylamine . The reaction typically involves the use of benzoyl peroxide as an initiator at elevated temperatures (around 80°C) to facilitate the polymerization process . The resulting polymer is then treated with trimethylamine in solvents such as water, ethanol, tetrahydrofuran (THF), or dimethylformamide (DMF) to achieve quaternization .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale polymerization and quaternization processes. The use of continuous reactors and optimized reaction conditions ensures high yield and purity of the final product. The polymerization is often carried out in bulk or solution, followed by purification steps to remove unreacted monomers and by-products .

Analyse Chemischer Reaktionen

Types of Reactions

Trimethyl(vinylbenzyl)ammonium chloride undergoes various chemical reactions, including:

Radical Polymerization: The vinylbenzyl group allows for easy radical polymerization, leading to the formation of homopolymers and copolymers.

Quaternization: The compound can be quaternized with trimethylamine to form quaternary ammonium salts.

Common Reagents and Conditions

Initiators: Benzoyl peroxide is commonly used as an initiator for radical polymerization.

Solvents: Water, ethanol, THF, and DMF are used as solvents during the quaternization process.

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Polymer Chemistry

TMVBAC is primarily used as a monomer in the production of cationic polymers. These polymers are utilized in various applications due to their ability to interact with negatively charged surfaces.

- Radical Polymerization : The vinylbenzyl group enables easy radical polymerization, resulting in homopolymers and copolymers.

- Cationic Polymers : These polymers are effective in water treatment and papermaking due to their flocculating properties.

Biomedical Applications

TMVBAC has significant potential in the biomedical field:

- Drug Delivery Systems : It is used to create drug delivery vehicles that enhance stability and bioavailability of therapeutic agents.

- Antimicrobial Coatings : Its antimicrobial properties make it suitable for coatings on medical devices to prevent infections .

Industrial Applications

The compound's cationic nature lends itself to various industrial uses:

- Water Treatment : TMVBAC acts as a flocculant and coagulant in water purification processes.

- Textiles and Coatings : It serves as a binding agent in textile treatments and protective coatings .

Antimicrobial Properties

Recent studies have highlighted TMVBAC's significant antimicrobial activity against various pathogens, including E. coli and B. subtilis. The mechanism involves disruption of bacterial cell membranes, leading to cell lysis.

| Polymer | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Poly(vinyl benzyl trimethylammonium chloride) | 16 - 64 µg/mL | Bactericidal via membrane disruption |

| Poly(diallyl dimethyl ammonium chloride) | Variable | Bacteriostatic |

Toxicological Assessment

A study on benzyltrimethylammonium chloride (a related compound) assessed its effects on F344/N rats and B6C3F1 mice over 13 weeks. Results indicated minimal impact on body weight at lower doses but noted cholinergic effects at higher doses .

Anion Exchange Membranes

TMVBAC has been investigated for developing anion exchange membranes used in fuel cells and medical devices. These membranes demonstrated effective ion transport properties while maintaining structural integrity under operational conditions .

Polymer Synthesis

Research into size-controlled ammonium-based homopolymers revealed that variations in molecular weight significantly influence antimicrobial efficacy and toxicity profiles, indicating that TMVBAC-derived polymers can be tailored for specific biomedical applications .

Wirkmechanismus

The mechanism of action of trimethyl(vinylbenzyl)ammonium chloride involves its ability to form cationic polymers through radical polymerization. The vinylbenzyl group allows for easy incorporation into different polymer backbones, resulting in polymers with excellent cationic properties . These cationic polymers can interact with anionic species, making them effective in applications such as water treatment and flocculation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Trimethylammonium chloride: A simpler quaternary ammonium salt with similar cationic properties but lacks the vinylbenzyl group, limiting its polymerization capabilities.

(3-Acrylamidopropyl)trimethylammonium chloride: Another quaternary ammonium salt used in polymerization reactions, but with different structural features and applications.

Uniqueness

Trimethyl(vinylbenzyl)ammonium chloride is unique due to its vinylbenzyl group, which allows for easy radical polymerization and copolymerization. This structural feature enables the formation of a wide range of cationic polymers with diverse applications in chemistry, biology, medicine, and industry .

Biologische Aktivität

Trimethyl(vinylbenzyl)ammonium chloride (TMVBAC) is a quaternary ammonium salt characterized by its vinylbenzyl group and trimethylammonium moiety. This compound is notable for its ability to undergo radical polymerization, making it a valuable monomer in the synthesis of cationic polymers. Its applications span various fields, including water treatment, biomedical engineering, and drug delivery systems.

The biological activity of TMVBAC primarily arises from its cationic nature, which allows it to interact with negatively charged surfaces, such as bacterial membranes. This interaction can disrupt microbial cell integrity, leading to antimicrobial effects. The compound's ability to form cationic polymers enhances its efficacy in various applications, particularly in the field of biomedicine.

Antimicrobial Properties

Recent studies have demonstrated that TMVBAC exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, research has shown that polymers derived from TMVBAC can effectively eliminate pathogens such as E. coli, B. subtilis, and S. typhimurium . The antimicrobial mechanism is attributed to the disruption of the bacterial cell membrane, leading to cell lysis.

| Polymer | Minimum Inhibitory Concentration (MIC) | Mechanism |

|---|---|---|

| Poly(vinyl benzyl trimethylammonium chloride) | 16 - 64 µg/mL | Bactericidal via membrane disruption |

| Poly(diallyl dimethyl ammonium chloride) | Variable | Bacteriostatic |

Case Studies

- Toxicological Assessment : A study conducted on F344/N rats and B6C3F1 mice evaluated the effects of benzyltrimethylammonium chloride (a related compound) over 13 weeks. The results indicated minimal impact on body weight and no significant target organ toxicity at lower doses. However, higher doses resulted in observable cholinergic effects and increased mortality .

- Anion Exchange Membranes : TMVBAC has been investigated for its role in developing anion exchange membranes for fuel cells and medical devices. These membranes demonstrated effective ion transport properties while maintaining structural integrity under operational conditions .

- Polymer Synthesis : Research into size-controlled ammonium-based homopolymers showed that variations in molecular weight significantly influenced antimicrobial efficacy and toxicity profiles, suggesting that TMVBAC-derived polymers can be tailored for specific biomedical applications .

Biomedical Applications

- Drug Delivery Systems : TMVBAC is utilized in creating drug delivery vehicles that encapsulate therapeutic agents, enhancing their stability and bioavailability.

- Antimicrobial Coatings : Its antimicrobial properties make it suitable for coatings on medical devices to prevent infections.

Industrial Applications

- Water Treatment : TMVBAC is employed as a flocculant and coagulant in water purification processes.

- Textiles and Coatings : The compound's cationic nature allows it to serve as a binding agent in textile treatments and protective coatings.

Eigenschaften

IUPAC Name |

(2-ethenylphenyl)methyl-trimethylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N/c1-5-11-8-6-7-9-12(11)10-13(2,3)4/h5-9H,1,10H2,2-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVBDYAHXVSJABF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(C)CC1=CC=CC=C1C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80867193 | |

| Record name | (2-Ethenylphenyl)-N,N,N-trimethylmethanaminium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80867193 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow powder; [Sigma-Aldrich MSDS] | |

| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19114 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

26616-35-3 | |

| Record name | Trimethyl(vinylbenzyl)ammonium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.485 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.